1,3-Diaminopropane
Overview
Description
1,3-Diaminopropane, also known as propane-1,3-diamine or trimethylenediamine, is a simple diamine with the chemical formula H₂N(CH₂)₃NH₂. It is a colorless liquid with a fishy odor, soluble in water and many polar organic solvents. This compound is isomeric with 1,2-diaminopropane and serves as a building block in the synthesis of various heterocycles and coordination complexes .
Mechanism of Action
Target of Action
1,3-Diaminopropane, also known as trimethylenediamine, is a simple diamine . It primarily targets the respiratory system , eyes , and skin . It is involved in various biological processes, including the regulation of diverse physiological processes such as flower development, embryogenesis, organogenesis .
Mode of Action
This compound interacts with its targets by forming ionic and hydrogen bonds . This interaction leads to changes in the cellular environment, affecting various physiological processes. It is also known to have an impact on cell motility .
Biochemical Pathways
This compound is involved in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile . It also plays a role in the formation of beta-alanine via the intermediate 1,3 diaminopropane .
Pharmacokinetics
It is known to be acolourless liquid with a fishy odor, soluble in water and many polar organic solvents . It has a boiling point of 140.1 °C and a melting point of -12.00 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It is known to affect cell growth and polyamine content . It also has an impact on the final stage of cephalosporin C biosynthesis in high-yielding Acremonium chrysogenum strain .
Action Environment
The action of this compound can be influenced by environmental factors. It is heat sensitive and may react with oxidizing agents . It is also hygroscopic, meaning it absorbs moisture from the air . These factors can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1,3-Diaminopropane is involved in the arginine/proline metabolic pathways and the beta-alanine metabolic pathway . It is also a precursor in the enzymatic synthesis of beta-alanine . It is a product of spermine/spermidine oxidation .
Cellular Effects
In a study, it was found that the addition of this compound to the culture medium of growing HTC cells caused expected changes in polyamine levels with a marked decrease of spermine and an increase of spermidine .
Molecular Mechanism
The molecular mechanism of this compound involves its role in the synthesis of heterocycles, such as those used in textile finishing, and coordination complexes . It is prepared by the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile .
Temporal Effects in Laboratory Settings
In a vibrational and conformational analysis of this compound, it was reported using vibrational spectroscopy (Raman, Fourier Transform Infrared (FTIR) and inelastic neutron scattering (INS)) coupled to theoretical approaches at the Density Functional Theory (DFT) level .
Dosage Effects in Animal Models
In a study, it was found that this compound is toxic on skin exposure with an LD50 of 177 mg kg−1 (dermal, rabbit) .
Metabolic Pathways
This compound is involved in the arginine/proline metabolic pathways and the beta-alanine metabolic pathway . It is also a precursor in the enzymatic synthesis of beta-alanine .
Transport and Distribution
It is known that it is soluble in water and many polar organic solvents, suggesting that it can be distributed in aqueous environments within the cell .
Subcellular Localization
Given its biochemical properties, it is likely to be found in the cytoplasm where it can participate in various biochemical reactions .
Preparation Methods
1,3-Diaminopropane is typically synthesized through the amination of acrylonitrile followed by hydrogenation of the resulting aminopropionitrile. The process involves two main steps:
Amination of Acrylonitrile: Acrylonitrile reacts with excess ammonia at temperatures between 70-100°C to form 2-aminopropionitrile and bis(cyanoethyl)amine.
Chemical Reactions Analysis
1,3-Diaminopropane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions typically yield amines.
Substitution: It can participate in nucleophilic substitution reactions, forming derivatives like N-alkylated or N-acylated products.
Complexation: It forms coordination complexes with metals, useful in catalysis and material science.
Common reagents and conditions for these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. Major products formed include various substituted amines and coordination complexes .
Scientific Research Applications
1,3-Diaminopropane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing heterocycles and coordination complexes.
Biology: Acts as a precursor in the biosynthesis of polyamines, which are essential for cell growth and differentiation.
Medicine: Utilized in the synthesis of pharmaceuticals, including cholinesterase inhibitors and thrombosis inhibitors.
Industry: Employed in the production of epoxy resins, cross-linking agents, and polyamides (nylons) for engineering plastics, medical materials, and adhesives
Comparison with Similar Compounds
1,3-Diaminopropane is unique among diamines due to its three-carbon backbone. Similar compounds include:
1,2-Diaminopropane: An isomer with a different arrangement of amino groups.
Ethylenediamine: A two-carbon diamine.
Putrescine (1,4-diaminobutane): A four-carbon diamine.
Cadaverine (1,5-diaminopentane): A five-carbon diamine
Compared to these compounds, this compound offers distinct reactivity and applications, particularly in the synthesis of specific heterocycles and coordination complexes.
Properties
IUPAC Name |
propane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2/c4-2-1-3-5/h1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNJVJPLKCPIBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2 | |
Record name | 1,3-DIAMINOPROPANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62704-76-1, 10517-44-9 (di-hydrochloride) | |
Record name | 1,3-Propanediamine, homopolymer | |
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Record name | Trimethylenediamine | |
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DSSTOX Substance ID |
DTXSID1021906 | |
Record name | 1,3-Diaminopropane | |
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Molecular Weight |
74.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,3-diaminopropane is a water-white mobile liquid with an odor of amine. (NTP, 1992), Liquid, Colorless to yellow liquid with an amine odor; [CHEMINFO (MSDS)] Colorless liquid with an odor of amines; [CAMEO] | |
Record name | 1,3-DIAMINOPROPANE | |
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Record name | 1,3-Propanediamine | |
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Record name | 1,3-Diaminopropane | |
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Boiling Point |
275.9 °F at 738 mmHg (NTP, 1992), 139.80 °C. @ 760.00 mm Hg | |
Record name | 1,3-DIAMINOPROPANE | |
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Record name | 1,3-Diaminopropane | |
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Flash Point |
75 °F (NTP, 1992) | |
Record name | 1,3-DIAMINOPROPANE | |
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Solubility |
Soluble (NTP, 1992) | |
Record name | 1,3-DIAMINOPROPANE | |
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Density |
0.881 at 68 °F (NTP, 1992) - Less dense than water; will float | |
Record name | 1,3-DIAMINOPROPANE | |
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Vapor Density |
2.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |
Record name | 1,3-DIAMINOPROPANE | |
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Vapor Pressure |
11.5 [mmHg] | |
Record name | 1,3-Propanediamine | |
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CAS No. |
109-76-2, 54018-94-9, 18773-03-0 | |
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Melting Point |
10 °F (NTP, 1992), -12 °C | |
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Retrosynthesis Analysis
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